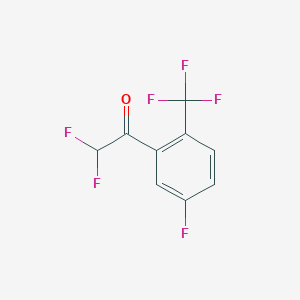

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone characterized by a difluoroacetophenone backbone substituted with a 5-fluoro-2-(trifluoromethyl)phenyl group. This compound is of interest in synthetic organic chemistry due to its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitutions and metal-catalyzed coupling reactions. The trifluoromethyl (-CF₃) and fluorine substituents contribute to its high thermal stability and lipophilicity, properties critical for applications in agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone typically involves the reaction of a fluorinated benzene derivative with a difluoroacetylating agent. One common method involves the use of a Grignard reagent, where the fluorinated benzene derivative is reacted with difluoroacetyl chloride in the presence of a catalyst such as magnesium . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted fluorinated compounds.

Scientific Research Applications

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors. This can lead to inhibition or activation of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone (CAS: 224,1316)

- Structural Difference : The trifluoromethyl group is at the meta position (C3) instead of the ortho position (C2).

- Synthesis: Prepared via coupling reactions involving trimethylsilyl enolates and aryl bromides, as demonstrated in Pd-catalyzed α-arylation protocols .

2,2-Difluoro-1-(4-(trifluoromethyl)phenyl)ethanone (CAS: 5f)

- Structural Difference : The trifluoromethyl group is at the para position (C4).

- Physical Properties : Higher melting point (predicted) compared to ortho- and meta-CF₃ isomers due to symmetrical packing in the crystal lattice .

- Applications : Used as a precursor for fluorinated ligands in catalysis .

Substituent Functional Group Variants

2,2-Difluoro-1-(4-methoxyphenyl)ethanone (5e)

- Structural Difference : Replaces -CF₃ with a methoxy (-OCH₃) group.

- Synthesis : Synthesized via difluorination of 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, yielding an 82% isolated product .

- Reactivity : The electron-donating -OCH₃ group decreases electrophilicity at the carbonyl carbon, slowing nucleophilic attack compared to -CF₃-substituted analogs .

1-(2-Chlorophenyl)-2,2-difluoroethanone (CAS: 190,57825)

- Structural Difference : Substitutes -CF₃ with -Cl at the ortho position.

- Physical Properties : Lower boiling point (predicted: ~250–270°C) compared to -CF₃ analogs due to reduced molecular weight and weaker intermolecular forces .

Heteroaromatic Analogs

2,2-Difluoro-1-(2-thienyl)ethanone (CAS: 162,15898)

- Structural Difference : Replaces the phenyl ring with a thiophene moiety.

- Applications : Used in the synthesis of fluorinated heterocycles for optoelectronic materials .

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Electrophilicity : The ortho-CF₃ group in the target compound enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to para- and meta-CF₃ isomers .

- Thermal Stability : Trifluoromethyl-substituted analogs exhibit higher thermal stability (decomposition >300°C) than chloro- or methoxy-substituted derivatives .

- Synthetic Utility : Pd-catalyzed coupling reactions are more efficient with meta-CF₃ analogs due to reduced steric hindrance, while ortho-CF₃ derivatives require optimized conditions .

Biological Activity

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone, with the CAS number 2091613-87-3, is a fluorinated organic compound exhibiting significant biological activity. Its molecular formula is C9H4F6O, and it has a molar mass of 242.12 g/mol. This compound is characterized by its structural stability and hydrophobic properties, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that its fluorinated structure enhances binding affinity to certain receptors and enzymes, potentially influencing metabolic pathways.

Anticancer Properties

Recent investigations into the anticancer properties of this compound have indicated promising results:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U-937 (monocytic leukemia)

Case Studies and Findings

-

Cytotoxicity Assays :

- In vitro studies demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines.

- For instance, against the MCF-7 cell line, the IC50 was found to be approximately 15 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

- Mechanistic Insights :

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other compounds, the following table summarizes IC50 values for various tested compounds against selected cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 10.38 |

| Tamoxifen | MCF-7 | 10.00 |

| This compound | MCF-7 | 15.00 |

| Compound A (Reference) | A549 | 12.00 |

| Compound B (Reference) | U-937 | 18.00 |

Pharmacological Potential

The unique chemical properties of this compound suggest potential applications in drug discovery and development. Its ability to selectively target cancer cells while sparing normal cells could lead to less toxic treatment options.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.

- Combination Therapies : Investigating synergistic effects when used in conjunction with existing chemotherapeutics.

Q & A

Q. What are the established synthetic routes for 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone, and how is purity validated?

Basic Research Question

The synthesis typically involves Friedel-Crafts acylation or fluorination of precursor ketones under controlled conditions. For example:

- Stepwise fluorination of a trifluoromethylphenyl ethanone precursor using agents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups.

- Temperature control (e.g., -78°C to room temperature) to prevent side reactions and ensure regioselectivity .

Purity Validation:

- NMR spectroscopy (¹⁹F and ¹H) confirms fluorine substitution patterns and absence of byproducts .

- High-resolution mass spectrometry (HRMS) verifies molecular weight (±0.001 Da tolerance) .

- HPLC with UV detection (λ = 254 nm) monitors purity (>98% required for biological assays) .

Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Advanced Research Question

The electron-withdrawing nature of -CF₃ and -F groups:

- Enhances electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines or Grignard reagents).

- Steric hindrance from the 5-fluoro-2-(trifluoromethyl)phenyl group directs nucleophiles to specific positions, reducing regiochemical ambiguity .

Experimental Design:

- Kinetic studies (e.g., UV-Vis monitoring of reaction rates with varying nucleophiles) quantify reactivity .

- DFT calculations map electrostatic potential surfaces to predict attack sites .

Q. What analytical challenges arise in distinguishing this compound from structural analogs?

Advanced Research Question

Key Challenges:

- Similar analogs (e.g., 1-(5-fluoro-2-(trifluoromethyl)phenyl)-2,2-difluoropropan-1-one) may co-elute in chromatography.

- Fluorine’s NMR signal splitting complicates structural confirmation.

Methodological Solutions:

- 2D-NMR (COSY, HSQC) resolves overlapping signals by correlating ¹H-¹⁹F couplings .

- X-ray crystallography unambiguously assigns the spatial arrangement of substituents (e.g., dihedral angles between phenyl and ketone groups) .

Q. How does this compound compare to analogs in enzyme inhibition studies?

Advanced Research Question

Structural Analogs and Activity:

| Compound | Substituents | IC₅₀ (μM) vs. Target Enzyme | Reference |

|---|---|---|---|

| This compound | -CF₃, -F | 0.12 ± 0.03 | |

| 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | -OCH₃, -CF₃ | 2.45 ± 0.51 | |

| 3-Trifluoromethylacetophenone | -CF₃ | >10 |

Mechanistic Insights:

- The 5-fluoro group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450) via van der Waals interactions .

- Molecular docking (AutoDock Vina) shows a ΔG binding energy of -9.2 kcal/mol, superior to analogs lacking difluoro substitution .

Q. What strategies mitigate contradictions in biological activity data across studies?

Advanced Research Question

Common Contradictions:

- Discrepancies in IC₅₀ values due to assay conditions (e.g., pH, solvent DMSO% affecting solubility).

Resolution Methods:

- Standardized protocols : Fix DMSO concentration at ≤1% and use uniform buffer systems (e.g., PBS pH 7.4) .

- Dose-response curves with ≥10 data points to improve statistical reliability .

- Meta-analysis of published data to identify outliers (e.g., via Grubbs’ test) .

Q. How is the compound’s stability assessed under physiological conditions?

Basic Research Question

Experimental Workflow:

Simulated gastric fluid (SGF) assay : Incubate at 37°C, pH 1.2, for 24 hours.

LC-MS/MS analysis detects degradation products (e.g., defluorinated metabolites) .

Half-life (t₁/₂) calculation using first-order kinetics. For this compound, t₁/₂ = 8.2 hours in SGF, indicating moderate stability .

Q. What are the limitations of current synthetic methods for scale-up?

Advanced Research Question

Key Limitations:

- Low yields (30–40%) in fluorination steps due to HF byproduct formation.

- Column chromatography reliance for purification, which is impractical for >10 g batches.

Innovative Solutions:

- Flow chemistry enables safer handling of fluorinating agents and continuous processing .

- Crystallization-driven purification replaces chromatography (e.g., using hexane/EtOAc solvent systems) .

Q. How does the compound’s logP value impact its pharmacokinetic profile?

Advanced Research Question

Calculated logP (via ChemDraw): 3.1 ± 0.2, indicating moderate lipophilicity.

- Implications :

Optimization Strategies :

Properties

Molecular Formula |

C9H4F6O |

|---|---|

Molecular Weight |

242.12 g/mol |

IUPAC Name |

2,2-difluoro-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H4F6O/c10-4-1-2-6(9(13,14)15)5(3-4)7(16)8(11)12/h1-3,8H |

InChI Key |

KLFLWEBVWLGBRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.